2-Methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It belongs to the tetrahydroisoquinoline class, characterized by a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. This compound is found naturally in some plants like the Mexican cactus Dolichothele uberiformis [, ] and the Formosan lotus embryo [Nelumbo nucifera Gaertn.] []. It is also a molecular segment of apomorphine [].
In scientific research, 2-methyl-1,2,3,4-tetrahydroisoquinoline serves as a building block for synthesizing complex molecules, a model compound for studying reaction mechanisms, and a precursor for biologically active compounds with applications in various fields like pharmacology and medicinal chemistry [, ].
The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. Notably, one effective approach involves the Bischler–Nepieralski reaction, which allows for the formation of tetrahydroisoquinolines from phenethylamines and aldehydes.
For example, one reported synthesis involved the reaction of 3,4-dimethoxy-beta-nitrostyrene with sodium methylate in diethyl ether followed by acidification and extraction processes yielding a product with a melting point of 103.0–104.3°C .
The molecular structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline features:
Recent studies have shown that this compound can crystallize in various forms depending on the solvent and conditions used during synthesis. For instance, it can co-crystallize with water molecules leading to hydrogen bonding that stabilizes the crystal lattice .
2-Methyl-1,2,3,4-tetrahydroisoquinoline is involved in several chemical reactions that expand its utility:
These reactions are often facilitated by catalytic systems or specific reagents tailored for selective transformations.
The mechanism of action of 2-methyl-1,2,3,4-tetrahydroisoquinoline is primarily studied concerning its pharmacological properties:
The detailed pathway involves binding to specific receptors in the central nervous system and altering neurotransmitter release or reuptake.
The applications of 2-methyl-1,2,3,4-tetrahydroisoquinoline are diverse:
2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. This secondary amine features a bicyclic structure comprising a benzene ring fused to a piperidine-like ring, with a methyl group substituent at the 2-position. Its SMILES notation (CN1CCC2=C(C1)C=CC=C2) and InChIKey (KYXSVGVQGFPNRQ-UHFFFAOYSA-N) provide unique identifiers for chemical databases [5] [8] [9]. As a member of the tetrahydroisoquinoline (THIQ) alkaloid family, 2-Me-THIQ serves as a privileged scaffold in medicinal chemistry due to its structural similarity to biologically active alkaloids and synthetic pharmaceuticals. The compound's CAS registry number (1612-65-3) facilitates precise identification in chemical literature and commercial catalogs [5] [9].
Property | Value |
---|---|
CAS Registry Number | 1612-65-3 |
Molecular Formula | C10H13N |
Molecular Weight | 147.22 g/mol |
IUPAC Name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline |
SMILES | CN1CCC2=C(C1)C=CC=C2 |
InChIKey | KYXSVGVQGFPNRQ-UHFFFAOYSA-N |
The exploration of tetrahydroisoquinoline alkaloids began in earnest in the early 20th century, with the Pictet-Spengler reaction (1911) providing the first synthetic route to the THIQ core. This acid-catalyzed condensation between β-phenylethylamine and aldehydes established a fundamental methodology for constructing the isoquinoline framework [2]. While 2-Me-THIQ itself may not be a prominent natural alkaloid, its structural analogs have been isolated from diverse biological sources. Notable examples include saframycin A (1974) and naphthyridinomycin (1974), which demonstrated potent antitumor properties and spurred interest in THIQ derivatives as bioactive compounds [2]. The discovery of these naturally occurring THIQs with significant biological activities provided the impetus for synthetic modifications, including N-methylation, leading to compounds like 2-Me-THIQ. Throughout the 1980s-2000s, research expanded to investigate the neurological and antimicrobial potential of synthetic THIQs, positioning 2-Me-THIQ as a versatile intermediate for drug development [2] [6].
2-Me-THIQ belongs to the 1,2,3,4-tetrahydroisoquinoline class characterized by a partially saturated isoquinoline system. Its core structure consists of a benzene ring ortho-fused to a piperidine ring, creating a rigid bicyclic framework. The defining structural feature of 2-Me-THIQ is the methylation at the 2-position nitrogen atom, which differentiates it from other THIQ analogs [5]. This N-methylation significantly influences the compound's physicochemical properties, including basicity (pKa), lipophilicity, and conformational stability. Stereochemically, the 1-position carbon is chiral, but 2-Me-THIQ is typically studied as a racemate unless specifically resolved [2] [4]. The compound serves as a structural motif for more complex alkaloids and pharmaceuticals, where additional substituents can be introduced at various positions:
The tetrahydropyrido[3,4-b]indole system in some THIQs demonstrates how 2-Me-THIQ relates to more complex polycyclic frameworks [7].
The THIQ scaffold represents a privileged structure in drug discovery due to its presence in clinically approved therapeutics across multiple disease domains. 2-Me-THIQ serves as a synthetic precursor and structural template for developing novel bioactive compounds [2] [6]. The scaffold's significance stems from:
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Trabectedin | Anticancer (soft tissue sarcoma) | Pentacyclic THIQ with fused tetrahydroisoquinoline rings |
Quinapril | Antihypertensive | THIQ fused with proline derivative |
Solifenacin | Overactive bladder treatment | 3R-Quinuclidinyl ester of 1,2,3,4-THIQ |
Apomorphine | Parkinson's disease (dopamine agonist) | Aporphine alkaloid with THIQ core |
Praziquantel | Anthelmintic | Cyclohexylcarbonyl-THIQ derivative |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3